1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid

CAS No.: 220182-20-7

Cat. No.: VC7783180

Molecular Formula: C11H19NO5

Molecular Weight: 245.275

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 220182-20-7 |

|---|---|

| Molecular Formula | C11H19NO5 |

| Molecular Weight | 245.275 |

| IUPAC Name | (3S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 |

| Standard InChI Key | MZOSQXSHAOWJQY-JGVFFNPUSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)O |

Introduction

Chemical and Structural Properties

Molecular Characterization

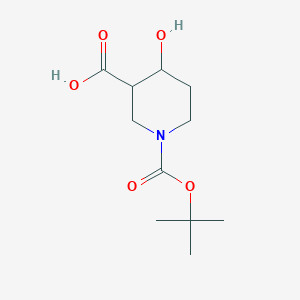

The molecular formula of 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol . The IUPAC name, 4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid, reflects its substitution pattern: a Boc group at the nitrogen, a hydroxyl group at C4, and a carboxylic acid at C3 . The SMILES notation, CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)O, provides a linear representation of its structure, while the InChIKey MZOSQXSHAOWJQY-UHFFFAOYSA-N uniquely identifies its stereochemical and conformational attributes .

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 1015939-24-8, 220182-20-7 |

| Molecular Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 245.27 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)O |

| Solubility (Predicted) | Moderate in polar solvents |

Stereochemical Considerations

The compound’s stereochemistry remains unspecified in public databases, suggesting that commercial samples may exist as racemic mixtures or that stereoselective synthesis routes are proprietary. The cis or trans configuration of the hydroxyl and carboxylic acid groups could influence its reactivity and biological activity, necessitating chiral resolution in targeted applications .

Synthesis and Manufacturing

Table 2: Representative Synthesis Steps

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Amine protection | Boc₂O, TEA, DCM, 0–25°C |

| 2 | Hydroxylation | Oxidizing agent (e.g., KMnO₄) |

| 3 | Carboxylation | CO₂ insertion or hydrolysis |

Applications in Pharmaceutical Research

Intermediate in Peptide Synthesis

The Boc group’s acid-labile nature allows selective deprotection under mild conditions (e.g., trifluoroacetic acid), making this compound valuable for solid-phase peptide synthesis. Its hydroxyl and carboxylic acid groups serve as handles for coupling to resins or other amino acid residues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume